
phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 5-prop-2-enylpyrazine-2-amine under mild conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the product is purified by recrystallization or chromatography .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts, such as tin or indium triflate, can enhance the reaction rates and yields . Additionally, the process may involve continuous flow reactors to optimize production and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while reduction can produce reduced forms of the carbamate group .
Aplicaciones Científicas De Investigación
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazine ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar structure but different substitution pattern on the pyrazine ring.
Phenyl N-(2-pyridyl)carbamate: Lacks the prop-2-enyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C14H13N3O2 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
phenyl N-(5-prop-2-enylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2/c1-2-6-11-9-16-13(10-15-11)17-14(18)19-12-7-4-3-5-8-12/h2-5,7-10H,1,6H2,(H,16,17,18) |
Clave InChI |
RMTOXUJZJHUJKC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


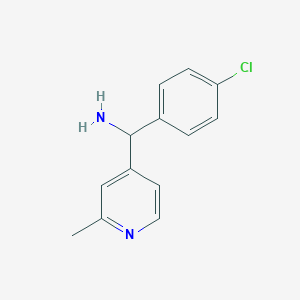
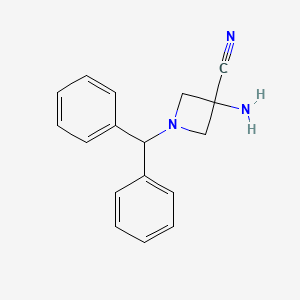
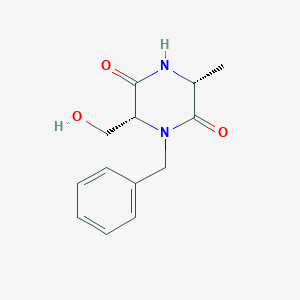
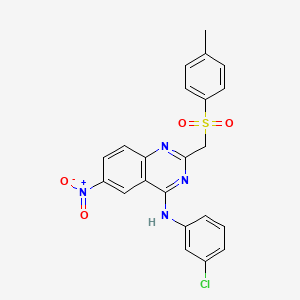
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
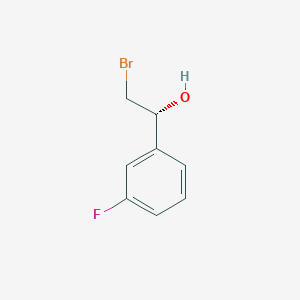
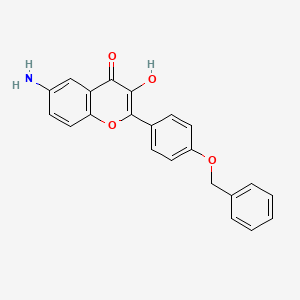

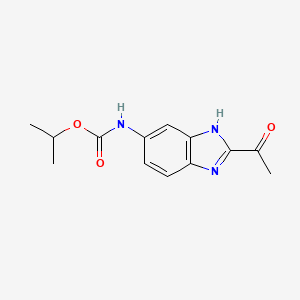
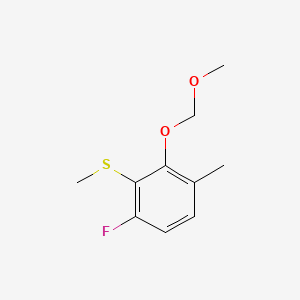
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
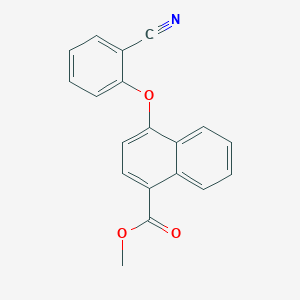
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
